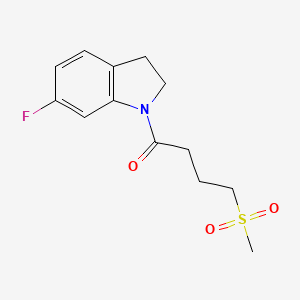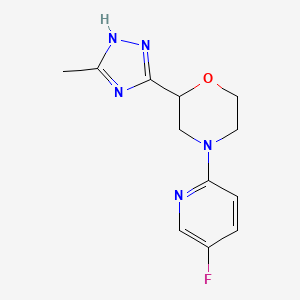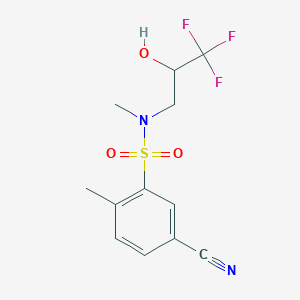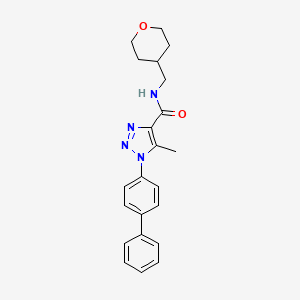
1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorinated indole moiety, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base.
Butanone Addition: The final step involves the addition of the butanone moiety, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one involves its interaction with specific molecular targets and pathways. The fluorinated indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one
- 1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-ethylsulfonylbutan-1-one
- 1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylpentan-1-one
Uniqueness
1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one is unique due to its specific combination of a fluorinated indole moiety and a methylsulfonylbutanone group. This combination can enhance its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
1-(6-fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-19(17,18)8-2-3-13(16)15-7-6-10-4-5-11(14)9-12(10)15/h4-5,9H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONINCAYNXRLAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCC(=O)N1CCC2=C1C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-bromo-4-methoxyphenyl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7059708.png)
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7059712.png)
![2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B7059713.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N,2-dimethyl-5-sulfamoylfuran-3-carboxamide](/img/structure/B7059728.png)
![4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7059745.png)
![1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine](/img/structure/B7059746.png)

![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide](/img/structure/B7059759.png)
![Methyl 2-[2-[2-(4,5-dimethoxy-2-nitrophenyl)ethylamino]-2-oxoethyl]benzoate](/img/structure/B7059763.png)
![Methyl 2-[2-(5-carbamoyl-2-piperidin-1-ylanilino)-2-oxoethyl]benzoate](/img/structure/B7059766.png)
![N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1-methylindole-4-carboxamide](/img/structure/B7059770.png)

![2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B7059781.png)
